2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Description
Properties
CAS No. |
866810-48-2 |
|---|---|
Molecular Formula |
C18H14FN3O4S2 |
Molecular Weight |
419.45 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-5-4-6-13(9-12)21-16(23)11-27-18-20-10-15(17(24)22-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,21,23)(H,20,22,24) |
InChI Key |
OJYLJKNOMWNPKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The sulfanyl group is added by reacting the sulfonylated pyrimidine with a thiol compound under mild conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 3-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the fluorophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The combination of sulfonyl, pyrimidine, and fluorophenyl groups may confer activity against specific diseases or conditions, such as cancer or inflammatory diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The sulfonyl and fluorophenyl groups are known to enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidinone-Based Analogs
2-[[5-(2-Hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide ()
- Molecular Formula : C₂₁H₂₁N₃O₃S
- Molecular Weight : 395.5 g/mol
- Key Substituents: 2-Hydroxyethyl and methyl groups on the pyrimidinone ring. N,N-Diphenylacetamide (vs. N-(3-fluorophenyl) in the target compound).
- Structural Differences: The absence of a benzenesulfonyl group reduces molecular weight and may alter solubility. The diphenylacetamide substituent increases lipophilicity compared to the mono-fluorophenyl group in the target.
N-(3-Fluorophenyl) Substitution vs. Other Aryl Groups
Compounds from (e.g., 8t, 8u, 8v, 8w) feature acetamide groups linked to sulfanyl-oxadiazole cores with varying aryl substituents (e.g., chloro, nitro, ethoxy). While these lack the pyrimidinone-benzenesulfonyl motif, their biological screening (LOX, α-glucosidase, and BChE inhibition) suggests that the 3-fluorophenyl group in the target compound may similarly influence enzyme binding through electronic effects (fluorine’s electronegativity) and steric bulk.
Oxadiazole-Based Analogs ()
Compounds like 8t and 8g incorporate a 1,3,4-oxadiazole ring instead of pyrimidinone. Key differences include:
- Biological Activity: Oxadiazole derivatives show moderate enzyme inhibition (e.g., 8t: 44.2% BChE inhibition at 100 µM), suggesting the target compound’s pyrimidinone core could offer improved potency if optimized.
Heterocyclic Acetamide Derivatives in Agrochemistry ()
Pesticidal compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam share acetamide groups but differ in core heterocycles (oxazolidinyl, triazolo-pyrimidine). These are structurally distinct from the target compound but highlight how acetamide moieties are versatile in diverse applications. The target’s benzenesulfonyl group may reduce pesticidal activity compared to triazine or triazolo systems, which are optimized for herbicide resistance.
Comparative Data Table
Key Observations
Role of Benzenesulfonyl Group : This group likely increases molecular weight and polarity, which could improve solubility or target binding compared to hydroxyethyl or methyl substituents in .
Fluorophenyl vs. Other Aryl Groups : The 3-fluorophenyl moiety may enhance metabolic stability and binding affinity compared to chlorophenyl or nitro groups in compounds.
Biological Activity
The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure, which includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety. This article examines its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 429.51 g/mol. The unique combination of functional groups in this compound suggests significant potential for biological interactions, particularly with proteins and nucleic acids.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonyl group and the pyrimidine ring are known to play critical roles in the pharmacological properties of similar compounds. Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for elucidating the compound's mechanism of action.
Anticancer Activity
Research indicates that derivatives of similar structural frameworks exhibit anticancer properties. For instance, studies on N-(benzene sulfonyl) acetamide derivatives revealed significant inhibitory effects on COX-2 and 5-LOX enzymes, which are implicated in inflammation and cancer progression. Specifically, derivatives demonstrated IC50 values in the low micromolar range (e.g., 9a: IC50 = 0.011 μM for COX-2) .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other compounds that have shown efficacy against inflammatory pathways. In vivo studies have demonstrated that certain derivatives can alleviate pain and reduce edema in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-cyano-4-cyclohexyl-6-oxo-1H-pyrimidin-2-yl)sulfanylacetic acid | Pyrimidine ring, cyano group | Antimicrobial |
| N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]acetamide | Pyrimidine ring, amino group | Anticancer |
| N-(1,3-benzothiazol-2-yl)-2-{[1-[2-(dimethylamino)ethyl]-2-oxo... | Benzothiazole moiety | Antimicrobial |
The unique aspect of this compound lies in its specific combination of a benzenesulfonyl group and a fluorophenyl substituent, potentially conferring distinct pharmacological properties compared to other related compounds.
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of N-(benzene sulfonyl) acetamide derivatives, including variants structurally related to our compound. The evaluation revealed promising results against COX enzymes and TRPV1 receptors, indicating potential for analgesic and anti-inflammatory therapies .
Study 2: Pharmacokinetics
Pharmacokinetic studies conducted on related compounds showed high oral bioavailability and favorable clearance rates in animal models. For instance, one derivative exhibited a Cmax of 5807.18 ng/mL after administration at 10 mg/kg . Such findings underscore the importance of further investigating the pharmacokinetic profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
